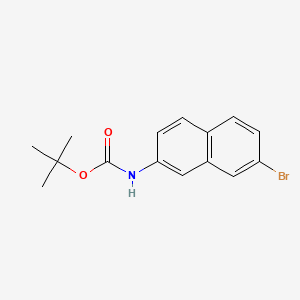
Tert-butyl (7-bromonaphthalen-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromonaphthalene moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate typically involves the reaction of 7-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:
7-bromonaphthalene-2-amine+tert-butyl chloroformate→tert-butyl N-(7-bromonaphthalen-2-yl)carbamate
Industrial Production Methods: Industrial production of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
科学的研究の応用
Chemistry: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromonaphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
- tert-butyl N-(4-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(2-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(6-bromonaphthalen-2-yl)carbamate
Comparison:
- Structural Differences: The position of the bromine atom on the naphthalene ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Reactivity: The reactivity of these compounds in substitution, oxidation, and reduction reactions may differ based on the electronic and steric effects of the substituents.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary depending on their structural features and reactivity.
特性
分子式 |
C15H16BrNO2 |
|---|---|
分子量 |
322.20 g/mol |
IUPAC名 |
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4-9H,1-3H3,(H,17,18) |
InChIキー |
ZPLLNYXBMSDCKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



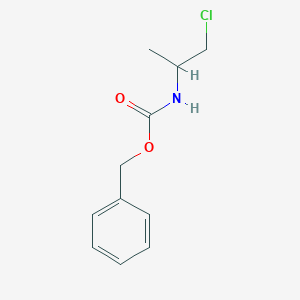
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)

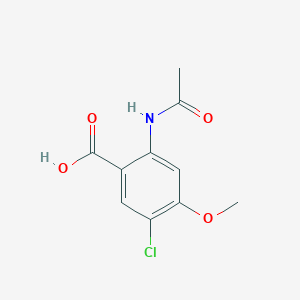

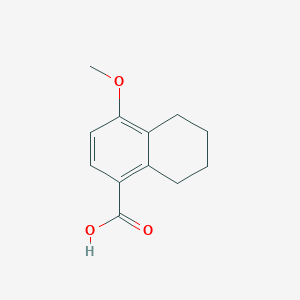
amino}pentan-2-ol](/img/structure/B13502343.png)
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
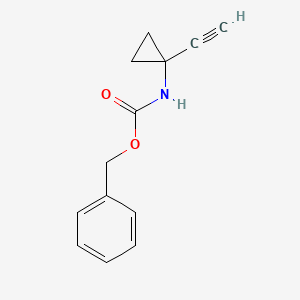
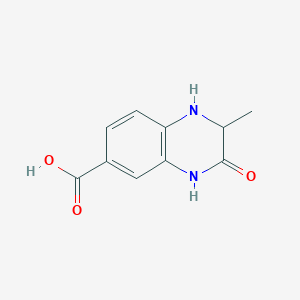
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
